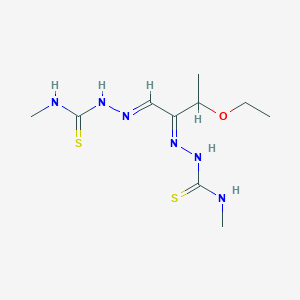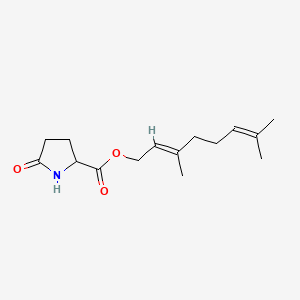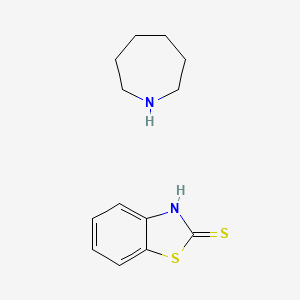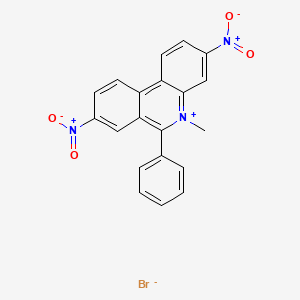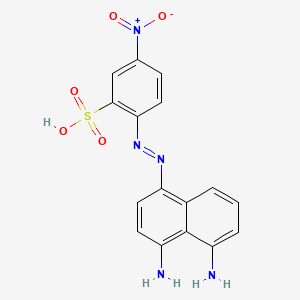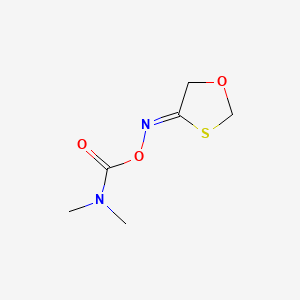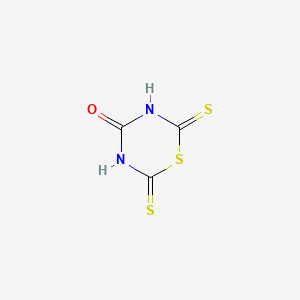
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one is a chemical compound with the molecular formula C3H2N2OS3 It is known for its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate thioamide and carbonyl compounds under controlled conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein kinases or other critical enzymes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,6-Thiadiazinones: These compounds share a similar ring structure but differ in the position of sulfur atoms.
Thiosemicarbazides: These are precursors in the synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one.
Sulfoxides and Sulfones: Oxidized derivatives of thiadiazinones.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
78972-27-7 |
|---|---|
Molekularformel |
C3H2N2OS3 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
2,6-bis(sulfanylidene)-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C3H2N2OS3/c6-1-4-2(7)9-3(8)5-1/h(H2,4,5,6,7,8) |
InChI-Schlüssel |
FZBNEDQJQRMCNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=S)SC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



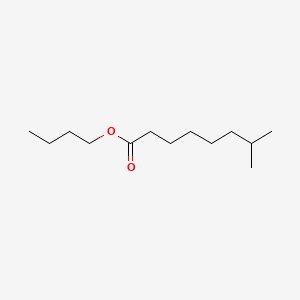
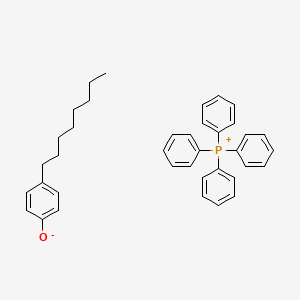

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
